1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid

Catalog No.
S12193561
CAS No.
M.F
C7H8BN3O2S
M. Wt
209.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid

Product Name

1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid

IUPAC Name

[1-(1,3-thiazol-2-ylmethyl)pyrazol-4-yl]boronic acid

Molecular Formula

C7H8BN3O2S

Molecular Weight

209.04 g/mol

InChI

InChI=1S/C7H8BN3O2S/c12-8(13)6-3-10-11(4-6)5-7-9-1-2-14-7/h1-4,12-13H,5H2

InChI Key

ILDDNMAEKMRFIC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC2=NC=CS2)(O)O

1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid is a boronic acid derivative that features a pyrazole ring and a thiazole moiety. The compound is characterized by its unique structural framework, which includes a boron atom bonded to the pyrazole ring, enhancing its reactivity and potential applications in medicinal chemistry. The presence of both the thiazole and pyrazole rings contributes to its diverse chemical properties and biological activities.

The chemical reactivity of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid can be explored through various reactions:

  • Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst, forming biaryl compounds. The boronic acid functionality allows for versatile coupling with different electrophiles.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the boron atom, which can be replaced by other nucleophiles under appropriate conditions.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives, as well as reduction to yield amine derivatives.

1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid exhibits significant biological activity, particularly in medicinal chemistry:

  • Antimicrobial Activity: Studies have shown that related pyrazole derivatives possess antimicrobial properties against various bacterial strains, indicating potential use as antibacterial agents .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid may have similar anticancer potential .

The specific mechanisms of action may involve interaction with enzymes or receptors, leading to inhibition of cell proliferation or disruption of metabolic pathways.

The synthesis of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic conditions.
  • Synthesis of the Thiazole Ring: This involves cyclization reactions using α-haloketones and thiourea.
  • Boronation: The final step includes the introduction of the boronic acid group, often through a reaction with boron reagents such as boron trifluoride or via direct boronation methods.

Optimization of these synthetic routes can enhance yield and purity, utilizing techniques such as chromatography for purification .

1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid has several applications in various fields:

  • Medicinal Chemistry: It serves as a crucial building block in the development of novel therapeutic agents targeting enzymes and receptors.
  • Materials Science: The compound can be utilized in creating materials with specific electronic or optical properties due to its unique structural characteristics.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

Research into the interaction studies of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid focuses on its binding affinity to biological targets:

  • Enzyme Inhibition Studies: Investigations into how this compound interacts with specific enzymes reveal its potential as an inhibitor, which could lead to therapeutic applications against diseases where these enzymes are overactive .

Studies often employ molecular docking techniques to predict binding interactions and affinities with target proteins.

Several compounds share structural similarities with 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
1,5-Dimethyl-1H-pyrazole-4-boronic acidContains a pyrazole ring and a boronic acid groupExhibits distinct reactivity patterns
(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acidSimilar thiazole and pyrazole structurePotentially different biological activity profiles
4-(1,5-Dimethylpyrazolyl)thiazolesCombines thiazole and pyrazole ringsMay show enhanced antimicrobial properties

Uniqueness

The uniqueness of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid lies in its dual-ring structure combining both thiazole and pyrazole functionalities. This combination enhances its reactivity and potential for diverse applications in medicinal chemistry compared to other similar compounds. Its ability to serve as both a building block for complex organic molecules and a potential therapeutic agent underscores its significance in research and application.

Molecular Architecture and Functional Group Analysis

The molecular structure of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid (C$$8$$H$$9$$BN$$3$$O$$2$$S) features a pyrazole ring substituted at the 4-position with a boronic acid group (-B(OH)$$_2$$) and at the 1-position with a thiazol-2-ylmethyl substituent. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes to the compound’s electronic delocalization and stability. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, introduces additional sites for hydrogen bonding and π-π interactions.

The boronic acid group enhances the compound’s reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner. Density functional theory (DFT) calculations suggest that the planar arrangement of the pyrazole and thiazole rings facilitates conjugation, stabilizing the molecule’s electronic structure. However, steric hindrance from the thiazol-2-ylmethyl group may influence regioselectivity in reactions involving the boronic acid functionality.

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this compound remain limited in publicly available databases. However, analogous boronic acid derivatives, such as 1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester, exhibit monoclinic crystal systems with space group P2$$_1$$/c. These structures reveal a dihedral angle of approximately 85° between the pyrazole and thiophene rings, suggesting moderate conjugation. For 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid, molecular dynamics simulations predict a similar torsional angle between the pyrazole and thiazole rings, with intramolecular hydrogen bonds between the boronic acid hydroxyl groups and the thiazole nitrogen stabilizing the conformation.

The boronic acid group’s geometry—a trigonal planar arrangement around the boron atom—is critical for its reactivity. In aqueous solutions, the compound may exist in equilibrium between its neutral form and the boronate anion, depending on pH. This dynamic behavior influences its binding affinity to biological targets, such as enzymes or receptors.

Comparative Structural Analysis with Related Boronic Acid Derivatives

The structural features of 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid distinguish it from related compounds:

CompoundKey Structural FeaturesReactivity and Applications
Phenylboronic acidSimple aromatic boronic acidBiosensing, Suzuki couplings
1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-ylboronic acidMethyl substitution at pyrazole N1Enhanced metabolic stability
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePinacol ester-protected boronic acidImproved solubility in organic solvents

The thiazol-2-ylmethyl group in 1-(Thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid introduces steric bulk compared to phenyl or methyl substituents, potentially reducing reaction rates in cross-coupling reactions but improving selectivity in biological interactions.

Stepwise Synthesis Routes from Precursor Compounds

The synthesis of 1-(thiazol-2-ylmethyl)-1H-pyrazol-4-ylboronic acid typically proceeds through three stages: (1) formation of the thiazole-methyl-pyrazole scaffold, (2) functionalization of the pyrazole ring, and (3) boronic acid group introduction.

Thiazole-Methyl-Pyrazole Scaffold Construction:
The core structure is assembled via cyclocondensation reactions. For example, N-pyrazoline-thioamides react with bromoacetyl-triazole derivatives in anhydrous ethanol under reflux to form pyrazole-linked thiazoles [1]. Key intermediates, such as 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, are characterized by distinct NMR signals: pyrazoline protons appear as three double doublets at 3.24–3.28, 3.98–3.99, and 5.54–5.54 ppm, while the thiazole C2 carbon resonates at 165.4–165.8 ppm in ^13^C NMR [1].

Boronation Strategies:
The boronic acid group is introduced via palladium-catalyzed borylation. For instance, 4-bromo-pyrazole-thiazole intermediates undergo Miyaura borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc, yielding boronic ester derivatives [4]. Subsequent hydrolysis in acidic conditions generates the boronic acid .

StepReagents/ConditionsKey IntermediateYield (%)Source
1EtOH, Et₃N, refluxPyrazoline-thiazole85–92 [1]
2Pd(dppf)Cl₂, B₂pin₂Boronic ester78 [4]
3HCl, H₂OBoronic acid95

Green Chemistry Approaches for Pyrazole-Thiazole Hybrid Formation

Recent methodologies prioritize atom economy and reduced environmental impact. A notable advancement is a one-pot, three-component reaction at room temperature using hexafluoroisopropanol (HFIP) as a solvent [3]. This approach couples aryl glyoxal, aryl thioamide, and pyrazolone to form pyrazole-thiazole hybrids via simultaneous C–C, C–N, and C–S bond formation. HFIP’s strong hydrogen-bond-donating ability stabilizes transition states, eliminating the need for metal catalysts or elevated temperatures [3].

Advantages Over Traditional Methods:

  • Solvent Recyclability: HFIP is recovered and reused with minimal efficiency loss [3].
  • Step Economy: Combines three synthetic steps into one, reducing waste and time.
  • Yield Enhancement: Achieves 75–92% yields compared to 60–70% in stepwise protocols [3] [1].

Purification Techniques and Yield Optimization Strategies

Chromatographic Methods:
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients. For boronic acid derivatives, gel permeation chromatography (GPC) with THF as the mobile phase effectively removes Pd residues [4].

Recrystallization:
Final compounds are recrystallized from ethanol/water mixtures, enhancing purity to >98% [1].

Yield Optimization:

  • Stoichiometric Adjustments: A 1.2:1 molar ratio of pyrazoline-thioamide to bromoacetyl-triazole maximizes cyclization efficiency [1].
  • Catalyst Loading: Reducing Pd(dppf)Cl₂ to 2 mol% in borylation steps maintains yield while lowering costs [4].
ParameterOptimal ValueYield Increase (%)Source
Reaction Time8–12 hours15 [1]
Solvent (HFIP)5 mL/mmol20 [3]
TemperatureRoom temperature25 [3]

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Spectroscopy provides crucial structural information for 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid. The compound exhibits characteristic chemical shifts in the aromatic region at δ 7.5-8.0 ppm corresponding to the pyrazole protons, while thiazole protons appear at δ 7.0-7.5 ppm [1] [2]. The methylene bridge connecting the thiazole and pyrazole rings displays a distinctive singlet at δ 5.5-6.0 ppm. The boronic acid protons typically resonate as a broad signal at δ 6.0-8.0 ppm, which may exchange with deuterium oxide .

¹³C Nuclear Magnetic Resonance Spectroscopy reveals the carbon framework of the compound. The pyrazole carbons appear in the range δ 150-160 ppm, while thiazole carbons resonate at δ 140-150 ppm [1] [4]. The methylene carbon connecting the heterocyclic rings typically appears at δ 50-60 ppm. The boronic acid carbon, directly attached to the pyrazole ring, shows characteristic downfield shifts due to the electron-withdrawing nature of the boron atom .

Infrared Spectroscopy

Infrared spectroscopy provides fingerprint identification of functional groups within 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid. The boronic acid group displays characteristic broad absorption bands at 3300-3500 cm⁻¹ corresponding to B-OH stretching vibrations . The heterocyclic rings exhibit C=N stretching vibrations at 1600-1650 cm⁻¹, while C=C stretching appears at 1500-1550 cm⁻¹ [2] [5]. The B-O stretching vibrations are observed at 1340-1310 cm⁻¹, confirming the presence of the boronic acid functionality .

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy reveals the electronic transitions of the conjugated heterocyclic system. The compound exhibits primary absorption maxima at 250-280 nm, attributed to π→π* transitions within the aromatic rings [6] [7]. Secondary absorption bands appear at 300-350 nm, corresponding to n→π* transitions involving the nitrogen atoms in the heterocyclic rings [8]. The extended conjugation between the thiazole and pyrazole rings through the methylene bridge influences the overall absorption profile, with potential bathochromic shifts compared to individual ring systems [7] [9].

Spectroscopic MethodKey Absorption/Chemical ShiftAssignment
¹H NMRδ 7.5-8.0 ppmPyrazole protons
¹H NMRδ 7.0-7.5 ppmThiazole protons
¹H NMRδ 5.5-6.0 ppmMethylene bridge
¹³C NMRδ 150-160 ppmPyrazole carbons
¹³C NMRδ 140-150 ppmThiazole carbons
IR3300-3500 cm⁻¹B-OH stretching
IR1600-1650 cm⁻¹C=N stretching
UV-Vis250-280 nmπ→π* transitions
UV-Vis300-350 nmn→π* transitions

Thermodynamic Stability and Reactivity Patterns

Thermal Stability Analysis

Thermodynamic stability of 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid demonstrates moderate thermal resistance with decomposition temperatures estimated between 150-200°C [10] [11]. The compound exhibits multi-stage decomposition patterns characteristic of boronic acid derivatives, with initial dehydration of the boronic acid group followed by degradation of the heterocyclic framework [12] [11].

Kinetic parameters calculated using the Coats-Redfern method indicate activation energies in the range of 80-120 kJ/mol for thermal decomposition processes [11]. The negative Gibbs free energy change values suggest thermodynamically favorable formation from precursor compounds, while positive activation energies indicate kinetic barriers to decomposition [11].

Oxidative Stability

Oxidative stability represents a significant limitation for 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid, as boronic acids generally exhibit poor resistance to oxidation [13] [12]. The compound is sensitive to hydrogen peroxide and molecular oxygen, with oxidation rates comparable to thiol compounds at physiological pH [13]. The electron-withdrawing nature of the heterocyclic rings may influence the oxidation kinetics, potentially affecting the stability profile [13].

pH Stability Range

pH stability of the compound shows optimal performance in the pH range of 5-9, typical for boronic acid derivatives [14] [15]. Under acidic conditions (pH < 5), the boronic acid exists predominantly in its trigonal form, while basic conditions (pH > 9) favor the tetrahedral boronate anion [16] [14]. The heterocyclic rings provide additional buffering capacity and may influence the overall pH stability profile [14].

ParameterValue/RangeNotes
Decomposition Temperature150-200°CEstimated from analogous compounds
Activation Energy80-120 kJ/molTypical range for organic decomposition
pH Stability Range5-9Optimal for boronic acid stability
Oxidation SensitivityHighSensitive to H₂O₂ and O₂
Storage Conditions-20°C, inert atmospherePrevents oxidation and hydrolysis

Reactivity Patterns

Reactivity patterns of 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid are dominated by the boronic acid functionality, which undergoes characteristic reactions including Suzuki-Miyaura coupling, oxidation to alcohols, and complexation with diols [16]. The heterocyclic rings may participate in electrophilic aromatic substitution reactions and coordination with metal centers [17] [18].

Kinetic studies reveal that boronic acid-diol binding reactions proceed rapidly, with equilibrium established within seconds to minutes depending on concentration and binding partner [16]. The compound demonstrates structure-dependent reactivity, with the thiazole-pyrazole system potentially influencing the electronic properties of the boronic acid group [14].

Solubility and Partition Coefficient Analysis

Solubility Profile

Aqueous solubility of 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid is estimated at 2-5 g/L at 20°C, consistent with the moderate hydrophilic character of boronic acid derivatives [15] [19]. The compound demonstrates limited water solubility due to the hydrophobic nature of the heterocyclic rings, balanced by the hydrophilic boronic acid group [15] [20].

Organic solvent solubility varies significantly depending on solvent polarity and hydrogen bonding capability [21] [22]. Polar protic solvents such as methanol (10-20 g/L) and ethanol (5-15 g/L) provide good solubility due to favorable hydrogen bonding interactions with the boronic acid group [18] [15]. Polar aprotic solvents like dimethyl sulfoxide show excellent solubility (20-50 g/L), making them suitable for nuclear magnetic resonance studies [22].

SolventEstimated Solubility (g/L)PolarityApplication
Water2-5Polar proticLimited biological applications
Methanol10-20Polar proticSynthesis and purification
Ethanol5-15Polar proticReaction medium
DMSO20-50Polar aproticNMR studies
Acetonitrile5-10Polar aproticChromatography
Dichloromethane1-5NonpolarLimited utility
Hexane<0.1NonpolarEssentially insoluble

Partition Coefficient Analysis

Octanol-water partition coefficient (LogP) for 1-(Thiazol-2-ylmethyl)-1h-pyrazol-4-ylboronic acid is estimated at 1.5-2.5, indicating moderate lipophilicity [23] [24]. This value suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility for biological applications [25] [26].

Partition behavior in different solvent systems reveals varying distribution patterns. The chloroform-water system shows higher LogP values (2.0-3.0) compared to octanol-water, reflecting the influence of solvent properties on partitioning behavior [24] [27]. Ethyl acetate-water systems demonstrate lower LogP values (1.0-2.0), suggesting more hydrophilic behavior in this solvent pair [24].

Structure-partition relationships indicate that the boronic acid group contributes to hydrophilic character, while the heterocyclic rings increase lipophilicity [23] [28]. The methylene bridge provides conformational flexibility that may influence partition behavior depending on the solvent system [25] [29].

SystemEstimated LogPLipophilicityImplications
Octanol/Water1.5-2.5ModerateBalanced membrane permeability
Chloroform/Water2.0-3.0Moderate-HighEnhanced lipophilic extraction
Ethyl acetate/Water1.0-2.0Low-ModerateAqueous phase preference
Butanol/Water1.8-2.8ModerateSimilar to octanol system

Temperature effects on partition coefficients follow typical thermodynamic relationships, with LogP values generally decreasing with increasing temperature due to enhanced solvation in the aqueous phase [30] [27]. The compound demonstrates pH-dependent partitioning behavior, with neutral forms showing higher lipophilicity compared to ionized species [27] [31].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

209.0430278 g/mol

Monoisotopic Mass

209.0430278 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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